

# JNJ-46356479: A Technical Overview of a Novel mGlu2 Positive Allosteric Modulator

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Compound of Interest				
Compound Name:	JNJ-46356479			
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### **Abstract**

JNJ-46356479 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2).[1] As a key regulator of presynaptic glutamate release, mGluR2 has emerged as a promising therapeutic target for central nervous system (CNS) disorders characterized by glutamatergic dysfunction, notably schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of JNJ-46356479, including its mechanism of action and effects in preclinical models. Detailed methodologies for key experiments and visualizations of relevant pathways are also presented to support further research and development efforts.

## **Chemical Structure and Physicochemical Properties**

**JNJ-46356479**, with the IUPAC name 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine, is a complex heterocyclic molecule.[1] Its structure is characterized by a triazolopyridine core, a trifluoromethyl group, a cyclopropylmethyl moiety, and a difluorophenylpiperazinyl methyl side chain.

# Table 1: Chemical and Physicochemical Properties of JNJ-46356479



Property	Value	Source
IUPAC Name	8-Trifluoromethyl-3- cyclopropylmethyl-7-[(4-(2,4- difluorophenyl)-1- piperazinyl)methyl]-1,2,4- triazolo[4,3-a]pyridine	[1]
SMILES	FC1=CC=C(N2CCN(CC3=C(C (F) (F)F)C4=NN=C(CC5CC5)N4C =C3)CC2)C(F)=C1	MedChemExpress
CAS Number	1254979-66-2	[1]
Molecular Formula	C22H22F5N5	[1]
Molecular Weight	451.45 g/mol	[1]
Solubility	Soluble in DMSO. Specific quantitative data in aqueous or physiological buffers is not readily available in the public domain.	MedKoo Biosciences
рКа	A precise experimentally determined pKa value is not readily available. Prediction methods can be employed for estimation.	N/A

# **Pharmacological Properties**

**JNJ-46356479** functions as a positive allosteric modulator of the mGluR2 receptor, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory activity does not extend to direct agonism of the receptor.

### **Table 2: Pharmacological Profile of JNJ-46356479**

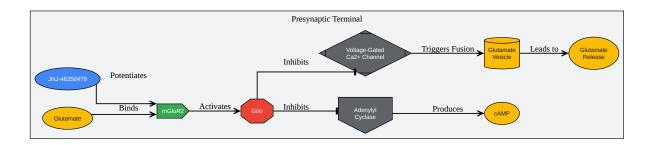


Parameter	Value	Assay	Source
Mechanism of Action	Positive Allosteric Modulator (PAM) of mGluR2	Functional Assays	[1][2]
EC50	78 nM	Not specified in detail, likely a functional assay measuring a downstream signaling event (e.g., GTPyS binding or calcium mobilization).	[1][2]
Selectivity	Selective for mGluR2 over other mGlu receptors.	Not specified in detail.	N/A
Oral Bioavailability	Orally bioavailable.	In vivo studies.	[1][2]

## **Signaling Pathway and Mechanism of Action**

As a PAM of mGluR2, **JNJ-46356479** potentiates the receptor's activity in the presence of glutamate. mGluR2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Presynaptically, mGluR2 activation inhibits voltage-gated calcium channels, which in turn reduces the release of glutamate. This negative feedback mechanism is crucial for maintaining glutamate homeostasis.





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Caption: Signaling pathway of mGluR2 modulation by **JNJ-46356479**.

# Preclinical Evidence and Experimental Protocols Neuroprotective Effects in a Mouse Model of Schizophrenia

**JNJ-46356479** has demonstrated neuroprotective effects in a ketamine-induced mouse model of schizophrenia. Studies have shown that it can attenuate apoptosis by modulating the levels of key apoptotic proteins.

A detailed protocol for this experiment is not fully available in the public domain. However, based on typical western blot procedures, the following steps would be involved:

- Tissue Preparation: Prefrontal cortex and hippocampus tissues from control and JNJ-46356479-treated mice are homogenized in lysis buffer.
- Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

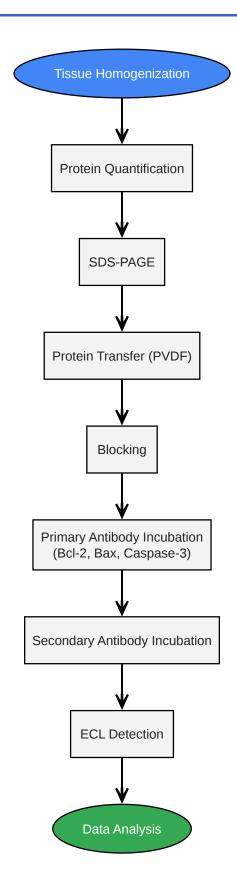
#### Foundational & Exploratory





- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3.
- Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Band intensities are quantified and normalized to a loading control (e.g., β-actin).





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Caption: General workflow for Western Blot analysis.



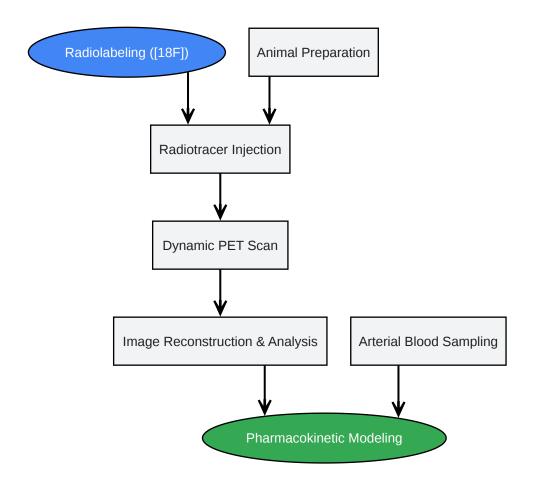
# In Vivo Target Engagement and Pharmacokinetics using PET Imaging

Positron Emission Tomography (PET) imaging with a radiolabeled version of **JNJ-46356479** ([18F]**JNJ-46356479**) has been used to assess its in vivo properties.

Detailed protocols for these studies are extensive. A generalized workflow is presented below:

- Radiolabeling: JNJ-46356479 is radiolabeled with Fluorine-18.
- Animal Preparation: Animals (rodents or non-human primates) are anesthetized and positioned in the PET scanner.
- Radiotracer Injection: A bolus of [18F]JNJ-46356479 is administered intravenously.
- PET Scan: Dynamic PET data is acquired over a specific time course (e.g., 90-120 minutes).
- Blood Sampling: Arterial blood samples are collected to measure radiotracer concentration and metabolite formation.
- Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions.
- Pharmacokinetic Modeling: The data is used to determine key pharmacokinetic parameters such as brain uptake, metabolic stability, and receptor occupancy.





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Caption: General workflow for PET imaging studies.

#### **In Vitro Functional Assays**

The potency of **JNJ-46356479** as an mGluR2 PAM is determined using in vitro functional assays. While specific, detailed protocols for **JNJ-46356479** are not publicly available, a general methodology for determining the EC50 of an mGluR2 PAM is described below.

- Cell Culture: A stable cell line expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells) is cultured.
- Assay Preparation: Cells are plated in a multi-well format.
- Compound Addition: A fixed, sub-maximal concentration of glutamate (typically EC20) is added to the cells, followed by a range of concentrations of the test compound (JNJ-46356479).



- Incubation: The cells are incubated to allow for receptor activation and downstream signaling.
- Signal Detection: The assay readout, which reflects mGluR2 activation, is measured.
  Common readouts include:
  - GTPyS Binding Assay: Measures the binding of a non-hydrolyzable GTP analog to the Gprotein upon receptor activation.
  - Calcium Mobilization Assay: In cells co-expressing a promiscuous G-protein (e.g., Gα16),
    mGluR2 activation can be coupled to intracellular calcium release, which is measured with a fluorescent indicator.
  - o camp assay: Measures the inhibition of forskolin-stimulated camp production.
- Data Analysis: The data is plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.

#### Conclusion

**JNJ-46356479** is a highly promising mGluR2 positive allosteric modulator with a well-defined chemical structure and potent in vitro activity. Preclinical studies have demonstrated its potential for oral bioavailability and neuroprotective effects in a relevant disease model. The data presented in this technical guide, including the outlined experimental approaches, provide a solid foundation for further investigation into the therapeutic potential of **JNJ-46356479** for the treatment of schizophrenia and other CNS disorders. Further research is warranted to fully elucidate its physicochemical properties, such as aqueous solubility and pKa, and to obtain more detailed insights into its in vivo efficacy and safety profile.

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